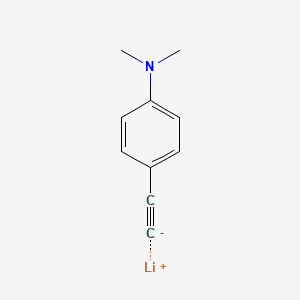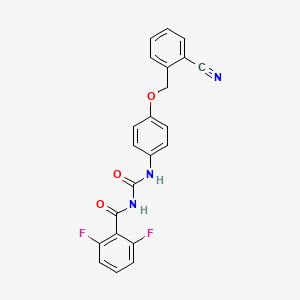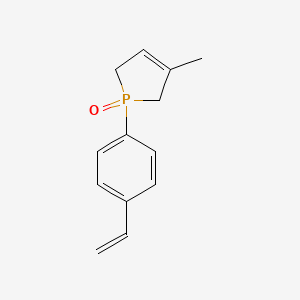
1-(4-Ethenylphenyl)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethenylphenyl)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is an organic compound with a unique structure that includes a phosphol ring and a vinyl group attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-(4-Ethenylphenyl)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one can be achieved through several routes. One common method involves the reaction of 4-ethenylphenylmagnesium bromide with a suitable phosphine oxide under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-(4-Ethenylphenyl)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, with common reagents including bromine and sulfuric acid.
Aplicaciones Científicas De Investigación
1-(4-Ethenylphenyl)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry: It is employed in the production of advanced materials, such as polymers and catalysts
Mecanismo De Acción
The mechanism of action of 1-(4-Ethenylphenyl)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with specific molecular targets. The vinyl group allows for conjugation with other molecules, facilitating various chemical reactions. The phosphol ring can participate in coordination chemistry, forming complexes with metal ions .
Comparación Con Compuestos Similares
1-(4-Ethenylphenyl)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one can be compared with similar compounds such as:
1-(4-Ethenylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione: This compound has a similar structure but lacks the phosphol ring, which affects its reactivity and applications.
1,2-Bis-(4-ethenylphenyl)ethane: This compound has two ethenylphenyl groups, making it more suitable for polymerization reactions.
The unique structure of this compound, particularly the presence of the phosphol ring, distinguishes it from these similar compounds and contributes to its specific properties and applications.
Propiedades
Número CAS |
66065-40-5 |
|---|---|
Fórmula molecular |
C13H15OP |
Peso molecular |
218.23 g/mol |
Nombre IUPAC |
1-(4-ethenylphenyl)-3-methyl-2,5-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C13H15OP/c1-3-12-4-6-13(7-5-12)15(14)9-8-11(2)10-15/h3-8H,1,9-10H2,2H3 |
Clave InChI |
QJYAWKCPWSIYEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCP(=O)(C1)C2=CC=C(C=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



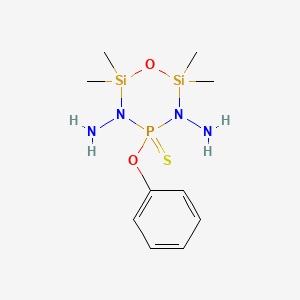

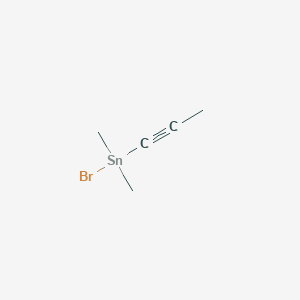
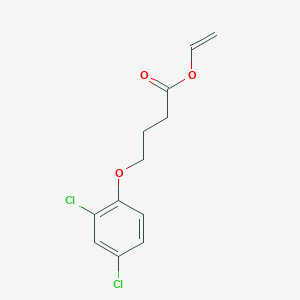
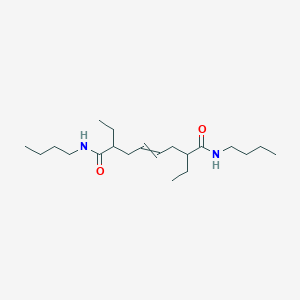
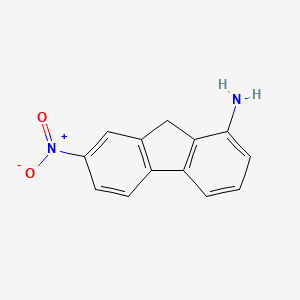
![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal](/img/structure/B14470281.png)
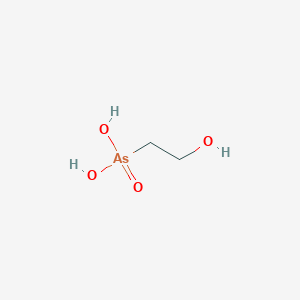
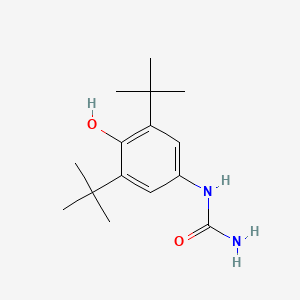
![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide](/img/structure/B14470297.png)
